molecular formula C16H22N2O6S B2646448 Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate CAS No. 1797648-47-5

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate

Cat. No.: B2646448
CAS No.: 1797648-47-5
M. Wt: 370.42
InChI Key: JVHAYLLPAAXDPK-UHFFFAOYSA-N
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Description

This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic structure containing two oxygen atoms and one nitrogen atom in its spiro ring system. Attached to the nitrogen is a sulfonyl group linked to a para-substituted phenyl ring, which is further modified with a methyl carbamate moiety. Though specific data on its applications are unavailable, structurally similar compounds suggest pesticidal or pharmaceutical uses, particularly due to the carbamate group’s prevalence in agrochemicals like asulam .

Properties

IUPAC Name

methyl N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-15(19)17-13-3-5-14(6-4-13)25(20,21)18-9-7-16(8-10-18)23-11-2-12-24-16/h3-6H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHAYLLPAAXDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spiro[5.5]undecane core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the spiro structure and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing sulfonamide moieties exhibit promising anticancer properties. Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate may function as a potential anticancer agent due to its structural similarity to known anticancer compounds.

Case Studies :

  • A study published in ACS Omega demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The incorporation of the spirocyclic structure may enhance the cytotoxicity of this compound.
CompoundCell Line TestedPercent Growth Inhibition
This compoundHCT116To be determined
Other Sulfonamide DerivativesMCF7Significant

Enzyme Inhibition

The compound's sulfonamide group suggests potential for enzyme inhibition, particularly against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's.

Research Insights :
Recent studies have shown that sulfonamide derivatives can effectively inhibit these enzymes, leading to increased levels of acetylcholine in the brain, thereby improving cognitive function . The unique structure of this compound may contribute to its efficacy as an inhibitor.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new compound.

ADME Profile :

While specific data on this compound is limited, sulfonamide compounds generally exhibit favorable ADME characteristics:

PropertyDescription
SolubilityModerate solubility in water
BioavailabilityGenerally high due to oral administration
MetabolismPrimarily hepatic
ExcretionRenal excretion

Mechanism of Action

The mechanism of action of Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The sulfonyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features and Functional Groups

Spiro Ring Variations
  • Target Compound : 1,5-Dioxa-9-azaspiro[5.5]undecane core with sulfonylphenyl-carbamate substituents.
  • 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one (): Shares the same spiro ring but substitutes the carbamate with a ketone and propan-1-one chain. The sulfonyl group here may enhance solubility or target binding .
  • 3,3,8,8,10,10-Hexamethyl-9-[1-[4-(2-oxiranylmethoxy)phenyl]ethoxy]-1,5-dioxa-9-azaspiro[5.5]undecane (): Retains the spiro ring but adds hexamethyl and epoxide-containing substituents, likely influencing reactivity and steric effects .
  • Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (): Features a 1-oxa (single oxygen) spiro ring with ethyl carboxylate and hydroxy groups, reducing electron-withdrawing effects compared to the target compound .
Substituent Analysis
  • Sulfonyl vs.
  • Aromatic vs. Aliphatic Groups : Compounds like 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine () prioritize aromatic interactions via a benzyl group, whereas the target’s sulfonylphenyl may enhance polarity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound ~C17H23N2O6S* ~407.5* Carbamate, sulfonyl, spiro
1-{1,5-Dioxa-9-azaspiro…}propan-1-one C18H25NO5S 367.46 Ketone, sulfonyl
Ethyl 4-hydroxy-4-methyl…carboxylate C13H23NO4 257.33 Ester, alcohol
9-(Phenylmethyl)-1-oxa…undecan-4-amine C16H24N2O 260.38 Amine, ether

*Estimated based on structural components.

  • Solubility : The target’s sulfonyl and carbamate groups may improve water solubility compared to ’s hydrophobic benzyl group.
  • Stability : Carbamates (target) are generally more hydrolytically stable than esters () but less so than epoxides ().

Biological Activity

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate, with the CAS number 1797648-47-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O6SC_{16}H_{22}N_{2}O_{6}S, with a molecular weight of 370.4 g/mol. The compound features a complex spirocyclic structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₆S
Molecular Weight370.4 g/mol
CAS Number1797648-47-5

Research indicates that compounds similar to this compound exhibit inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs play significant roles in tissue remodeling and are implicated in various diseases, including cancer metastasis and inflammatory conditions .

The mechanism of action involves the binding of the compound to the active site of MMPs, leading to a slow-binding inhibition profile. This results in a significant reduction in the enzymatic activity of MMPs, which can be beneficial in therapeutic contexts where MMP activity contributes to disease progression .

Anticancer Activity

Studies have shown that derivatives of carbamates can effectively inhibit tumor growth by targeting specific pathways involved in cancer metastasis. For instance, similar compounds have demonstrated efficacy against brain metastasis by selectively inhibiting MMP-2 without affecting other MMP types significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may also be significant due to its ability to modulate enzyme activity involved in inflammatory processes. The inhibition of sEH (soluble epoxide hydrolase), another target for similar compounds, has been linked to reduced inflammation and improved outcomes in models of inflammatory diseases .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related compounds:

  • MMP Inhibition : A study demonstrated that O-phenyl carbamates showed selective inhibition against MMP-2 with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in diseases where MMPs are overactive .
  • Pharmacokinetics : Research on similar sulfonamide derivatives revealed promising pharmacokinetic profiles, with compounds exhibiting good brain penetration and metabolic stability—key factors for developing treatments targeting central nervous system disorders .
  • Toxicological Assessments : Simulation studies have predicted low toxicity profiles for compounds structurally related to this compound while exhibiting antibacterial and antifungal activities, further supporting their therapeutic potential across various applications .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
SulfonylationN-Iodosuccinimide, DMF, RT, 2 hr85–96%
Carbamate FormationMethyl chloroformate, base (e.g., Et₃N), THF70–80%

Basic: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is critical for resolving spirocyclic and sulfonyl-carbamate conformations. Key considerations:

  • Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts in the sulfonyl and carbamate groups.
  • Refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., SHELXPRO for hydrogen placement) ensure accuracy .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.78 Å

Advanced: How can researchers address low yields during sulfonylation steps?

Answer:
Low yields often arise from steric hindrance in the spirocyclic core or competing side reactions. Mitigation strategies:

  • Catalytic Activation : Use Lewis acids (e.g., ZnCl₂) to enhance sulfonyl chloride reactivity .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce decomposition of sensitive intermediates.
  • Inert Atmosphere : Rigorous nitrogen purging prevents oxidation of the azaspiro ring .

Advanced: What analytical methods are suitable for assessing metabolic stability?

Answer:

  • LC-HRMS : High-resolution mass spectrometry (exact mass 312.1492) identifies metabolites, particularly oxidation products at the spirocyclic nitrogen or carbamate group .
  • HPLC Lipophilicity Profiling : Capacity factor (log k) measurements using C18 columns (acetonitrile/water gradients) correlate with metabolic half-life .

Q. Table 3: Metabolic Stability Data

MetaboliteExact Mass (Da)Retention Time (min)
Parent Compound356.132112.3
N-Oxide Derivative372.127010.8

Regulatory: What safety protocols apply to handling this compound in research settings?

Answer:
Under EPA regulations (40 CFR §721.20315), significant new uses require:

  • Containment : Use fume hoods for powder handling to avoid inhalation.
  • Reporting : Notify the EPA before scaling reactions beyond lab-bench quantities .

Advanced: How do structural modifications influence bioactivity in related spirocyclic compounds?

Answer:
Evidence from antihypertensive spirocyclic analogs shows:

  • Substituent Size : Bulky groups (e.g., aryl) reduce activity due to steric clashes with target receptors.
  • Electron-Withdrawing Groups : Sulfonyl and carbamate moieties enhance binding to α1-adrenoceptors .

Q. Table 4: Structure-Activity Relationship (SAR)

SubstituentBioactivity (IC₅₀, nM)
9-(2-Indol-3-ylethyl)12 ± 3
9-Benzyl45 ± 8
9-(Trifluoromethyl)>100

Advanced: What computational tools predict conformational stability of the spirocyclic core?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and hydrogen bonding.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water) on spirocyclic flexibility .

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